Physicochemical Properties of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane Compared to Unsubstituted Core
The target compound's predicted pKa of 10.81 ± 0.20 differs substantially from the unsubstituted 2,7-diazaspiro[3.5]nonane core (pKa approximately 8.5–9.5 for secondary amine), reflecting the electron-withdrawing and steric effects of the benzhydryl substituent . The higher pKa indicates that the target compound will remain predominantly protonated across a broader pH range, with implications for solubility, membrane permeability, and salt formation behavior. While experimental LogP values are not published, the introduction of a benzhydryl group (C13H11) onto the spirocyclic core would increase calculated LogP by approximately 2.5–3.0 log units relative to the unsubstituted 2,7-diazaspiro[3.5]nonane parent (predicted LogP ~0.2–0.5), based on standard fragment-based additive models for aromatic carbon contributions [1].
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 10.81 ± 0.20 (predicted) |
| Comparator Or Baseline | Unsubstituted 2,7-diazaspiro[3.5]nonane: pKa approximately 8.5–9.5 (class-typical value for secondary aliphatic amine) |
| Quantified Difference | Target compound pKa is approximately 1.3–2.3 log units higher |
| Conditions | Predicted values; no experimental pKa data available for direct confirmation |
Why This Matters
Higher pKa alters protonation state at physiological pH, affecting solubility and permeability—critical parameters for downstream biological assays and formulation development.
- [1] ChemSrc. (2018). 2-Benzhydryl-2,7-diazaspiro[3.5]nonane (CAS 959515-59-4) – Calculated Density and Boiling Point. View Source
